molecular formula C8H17NO B12978539 (1R,4R)-rel-4-Amino-2,2-dimethylcyclohexanol

(1R,4R)-rel-4-Amino-2,2-dimethylcyclohexanol

Cat. No.: B12978539
M. Wt: 143.23 g/mol
InChI Key: WZDISXGBYPFZIO-RNFRBKRXSA-N
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Description

(1R,4R)-rel-4-Amino-2,2-dimethylcyclohexanol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-rel-4-Amino-2,2-dimethylcyclohexanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 4-Amino-2,2-dimethylcyclohexanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound while maintaining the desired stereochemical purity. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-rel-4-Amino-2,2-dimethylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

(1R,4R)-rel-4-Amino-2,2-dimethylcyclohexanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (1R,4R)-rel-4-Amino-2,2-dimethylcyclohexanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved may include the modulation of neurotransmitter systems or the inhibition of specific enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-Camphor: A related compound with similar stereochemistry but different functional groups.

    (1R,4R)-Quercivorol: Another chiral compound with distinct biological activities.

Uniqueness

(1R,4R)-rel-4-Amino-2,2-dimethylcyclohexanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1R,4R)-4-amino-2,2-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(2)5-6(9)3-4-7(8)10/h6-7,10H,3-5,9H2,1-2H3/t6-,7-/m1/s1

InChI Key

WZDISXGBYPFZIO-RNFRBKRXSA-N

Isomeric SMILES

CC1(C[C@@H](CC[C@H]1O)N)C

Canonical SMILES

CC1(CC(CCC1O)N)C

Origin of Product

United States

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